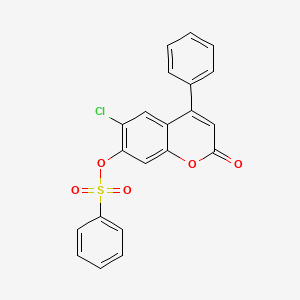
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on several age-related diseases, including Alzheimer's disease. The compound was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is not yet fully understood, but it is thought to work through several pathways, including the inhibition of oxidative stress, the activation of mitochondrial function, and the modulation of inflammatory pathways. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is essential for the survival and function of neurons.
Biochemical and Physiological Effects:
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, and the modulation of inflammatory pathways. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase the levels of BDNF, which is essential for the survival and function of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide for lab experiments is its potential therapeutic effects on several age-related diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. However, there are also some limitations to using N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide in lab experiments, including the complexity of its synthesis and the need for specialized equipment and reagents.
Direcciones Futuras
There are several future directions for research on N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide, including investigating its potential therapeutic effects on other age-related diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Further research is also needed to fully understand the mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide and to optimize its synthesis for potential clinical use. Additionally, studies are needed to investigate the long-term safety and efficacy of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2,6-dimethylphenol with benzaldehyde to form 3,6-dimethyl-2-benzofuran carboxaldehyde, which is then converted to N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide through a series of reactions. The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex process that requires significant expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research, with studies demonstrating its potential therapeutic effects on several age-related diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.
Propiedades
IUPAC Name |
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-9-15-13(2)17(21-16(15)10-12)18(20)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYJTILHLAQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215862 | |
| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide | |
CAS RN |
959239-11-3 | |
| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801215862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B5215243.png)
![3-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5215247.png)
![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![1-(3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5215268.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)